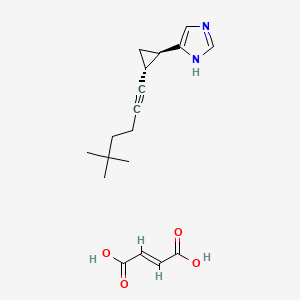

5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate

Description

5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazole fumarate (CAS: 213027-19-1), also known as Cipralisant (GT-2331), is a chiral imidazole derivative with a cyclopropyl-substituted alkyl chain and a fumarate counterion. This compound functions as a potent histamine H3 receptor antagonist, demonstrating high selectivity for central nervous system (CNS) targets . Its stereospecific cyclopropane ring and terminal alkyne moiety contribute to its unique pharmacokinetic profile, including enhanced blood-brain barrier (BBB) penetration and prolonged receptor binding compared to earlier H3 antagonists.

Properties

Molecular Formula |

C18H24N2O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |

InChI |

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m1./s1 |

InChI Key |

QIQWRCNAPQJQLL-QESWSMAHSA-N |

Isomeric SMILES |

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of 5,5-dimethylhex-1-yne with a suitable cyclopropanation reagent under controlled conditions.

Imidazole Ring Formation: The cyclopropyl intermediate is then reacted with an imidazole precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the imidazole ring.

Fumarate Addition: Finally, the imidazole derivative is reacted with fumaric acid or its derivatives to form the fumarate salt. This step may involve the use of a coupling agent to ensure efficient formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the imidazole ring or the alkyne group. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Halogenation using reagents like N-bromosuccinimide (NBS) is an example.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)

Major Products

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alkanes or reduced imidazole derivatives

Substitution: Halogenated imidazole derivatives

Scientific Research Applications

Structure and Composition

The compound has the following molecular structure:

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

This compound features a cyclopropyl group and an imidazole ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazole fumarate exhibits promising anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. A study highlighted its efficacy against several bacterial strains, suggesting potential applications as an antimicrobial agent. The presence of the imidazole moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Experimental models have shown that it can reduce oxidative stress markers in neuronal cells, indicating a possible role in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazole fumarate was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptotic cell populations .

Case Study 2: Antimicrobial Activity

A series of tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound has potential as a lead structure for developing new antibiotics .

Case Study 3: Neuroprotection

In vitro studies using neuronal cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls. Measurements of reactive oxygen species (ROS) levels indicated a decrease of over 40% upon treatment, supporting its potential use in neuroprotective therapies .

Mechanism of Action

The mechanism by which 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Pharmacological Data

| Compound | IC50 (H3 Receptor) | BBB Penetration | Half-life (h) |

|---|---|---|---|

| Cipralisant | 2.1 nM | High (LogP: 3.8) | 8–10 |

| Nitroimidazole derivatives | N/A | Low (LogP: 1.2) | <2 |

| Fluorobenzimidazoles | N/A | Moderate (LogP: 2.5) | 4–5 |

Key Differentiators

Specificity : Cipralisant’s cyclopropane and dimethylhexynyl groups confer exceptional H3 receptor specificity (>100-fold selectivity over H1/H2 receptors) , whereas nitroimidazole derivatives lack receptor-specific data .

Therapeutic Scope : Unlike antimicrobial-focused benzimidazoles or protease-targeting thiazoles , Cipralisant is CNS-oriented, with clinical trials supporting its ADHD applications.

Stability: The fumarate salt enhances Cipralisant’s solubility and shelf life compared to non-salt analogues (e.g., nitroimidazoles), which degrade rapidly under physiological conditions .

Biological Activity

5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.39 g/mol

- CAS Number : 223420-20-0

Synthesis

The synthesis of this compound involves the construction of the imidazole ring and the cyclopropyl moiety, followed by the fumarate formation. The synthetic pathways typically utilize various organic reactions such as cyclization and functional group transformations.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This is significant as COX inhibitors are commonly used in treating inflammatory conditions like arthritis .

- Anticancer Properties : There is emerging evidence that imidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanism for this compound remains under investigation but may involve modulation of cell signaling pathways associated with cancer progression .

- Neuroprotective Effects : Some studies have suggested that imidazole compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of similar imidazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.